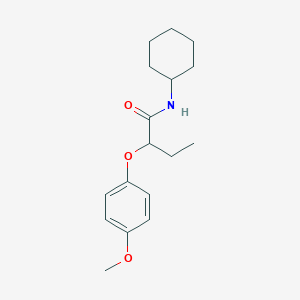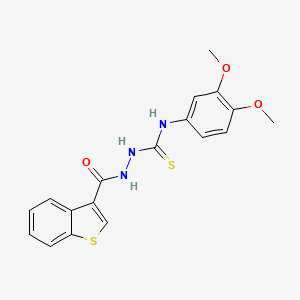![molecular formula C16H16N2O3S B4848925 N-[2-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4848925.png)
N-[2-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]methanesulfonamide
Vue d'ensemble
Description
N-[2-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]methanesulfonamide, also known as SU6656, is a synthetic compound that belongs to the family of indolinones. It was first identified as a selective inhibitor of Src family kinases, which play a crucial role in cell signaling and regulation. SU6656 has been extensively studied for its potential use as a research tool in various scientific fields, including cancer research, neuroscience, and immunology.
Mécanisme D'action
N-[2-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]methanesulfonamide selectively inhibits the activity of Src family kinases by binding to the ATP-binding site of the kinase domain. Src family kinases play a crucial role in cell signaling and regulation, and their dysregulation has been implicated in various diseases, including cancer and autoimmune disorders. By blocking the activity of Src family kinases, N-[2-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]methanesulfonamide can modulate downstream signaling pathways and affect cellular processes such as proliferation, migration, and survival.
Biochemical and Physiological Effects:
N-[2-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]methanesulfonamide has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In cancer cells, it can inhibit cell proliferation, induce apoptosis, and reduce cell migration and invasion. In neurons, it can modulate synaptic plasticity and enhance memory formation. In immune cells, it can regulate cytokine production and modulate immune responses. However, the exact biochemical and physiological effects of N-[2-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]methanesulfonamide may vary depending on the cell type and experimental conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[2-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]methanesulfonamide is its selectivity for Src family kinases, which allows for precise modulation of downstream signaling pathways. It is also readily available and has been extensively studied, making it a well-established research tool. However, N-[2-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]methanesulfonamide has some limitations, including its potential off-target effects and the need for careful optimization of experimental conditions. In addition, its use may be limited by its cost and availability in some research settings.
Orientations Futures
There are several potential future directions for the use of N-[2-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]methanesulfonamide in scientific research. One area of interest is the development of novel cancer therapies that target Src family kinases. N-[2-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]methanesulfonamide and other Src inhibitors may also have potential applications in the treatment of autoimmune diseases and neurodegenerative disorders. In addition, further studies are needed to fully understand the biochemical and physiological effects of N-[2-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]methanesulfonamide and its potential off-target effects.
Applications De Recherche Scientifique
N-[2-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]methanesulfonamide has been widely used as a research tool in various scientific fields. In cancer research, it has been shown to inhibit the growth and migration of cancer cells by blocking the activity of Src family kinases. N-[2-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]methanesulfonamide has also been used in neuroscience research to investigate the role of Src family kinases in synaptic plasticity and memory formation. In addition, it has been studied in immunology research to explore its potential use in the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
N-[2-(2,3-dihydroindole-1-carbonyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-22(20,21)17-14-8-4-3-7-13(14)16(19)18-11-10-12-6-2-5-9-15(12)18/h2-9,17H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMIVGFUARJOEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C(=O)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-isopropyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B4848845.png)

![6-[2-(4-methylphenoxy)ethoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one](/img/structure/B4848873.png)
![{1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone](/img/structure/B4848882.png)
![pentyl 2-cyano-3-[5-(2,3-dichlorophenyl)-2-furyl]acrylate](/img/structure/B4848890.png)
![N-isobutyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4848894.png)
![methyl 1-[({3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B4848901.png)

![{4-[2-(4-chlorophenyl)-2-cyanovinyl]-2-iodo-6-methoxyphenoxy}acetic acid](/img/structure/B4848905.png)
![ethyl 2-{[ethoxy(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4848907.png)

![N-(2,2-difluoroethyl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4848922.png)
![1-[(4-ethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B4848926.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-nitrobenzenesulfonamide](/img/structure/B4848932.png)